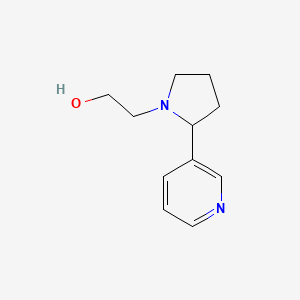
Clorhidrato de 3-(metoximetil)-3-metilacetidina
Descripción general
Descripción
3-(Methoxymethyl)-3-methylazetidine hydrochloride, also known as MMMAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MMMAH is a heterocyclic organic compound that belongs to the class of azetidines. It is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)-3-methylazetidine hydrochloride is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 3-(Methoxymethyl)-3-methylazetidine hydrochloride has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. 3-(Methoxymethyl)-3-methylazetidine hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
3-(Methoxymethyl)-3-methylazetidine hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(Methoxymethyl)-3-methylazetidine hydrochloride can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-(Methoxymethyl)-3-methylazetidine hydrochloride has also been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-(Methoxymethyl)-3-methylazetidine hydrochloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Methoxymethyl)-3-methylazetidine hydrochloride in lab experiments is its versatility. 3-(Methoxymethyl)-3-methylazetidine hydrochloride can be used as a building block in the synthesis of novel materials or as a starting point for the development of new drugs. Additionally, 3-(Methoxymethyl)-3-methylazetidine hydrochloride is relatively easy to synthesize in the lab, making it accessible to researchers with a background in organic chemistry. However, one limitation of using 3-(Methoxymethyl)-3-methylazetidine hydrochloride in lab experiments is its potential toxicity. 3-(Methoxymethyl)-3-methylazetidine hydrochloride has been shown to be toxic to human cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 3-(Methoxymethyl)-3-methylazetidine hydrochloride. One area of interest is the development of new drugs based on 3-(Methoxymethyl)-3-methylazetidine hydrochloride. 3-(Methoxymethyl)-3-methylazetidine hydrochloride has shown promising results in preclinical studies as an antimicrobial, antitumor, and anti-inflammatory agent, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, 3-(Methoxymethyl)-3-methylazetidine hydrochloride can be used as a building block in the synthesis of novel materials with unique properties, such as stimuli-responsive materials or materials with tunable mechanical properties. Further research in this area could lead to the development of new materials with a wide range of applications.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Isoxazol-Tiazol
Clorhidrato de 3-(metoximetil)-3-metilacetidina: se utiliza en la síntesis de derivados de isoxazol-tiazol . Estos derivados son de interés debido a su potencial como agonistas inversos del receptor GABA, que son compuestos que se unen a los receptores GABA y disminuyen su actividad. Esta aplicación es particularmente relevante en el desarrollo de tratamientos para trastornos cognitivos, donde la modulación de la actividad del receptor GABA puede ser beneficiosa.
Tratamiento de Trastornos Cognitivos
El papel del compuesto como agonista inverso del receptor GABA también se extiende a su uso en el tratamiento de diversos trastornos cognitivos . Al afectar la regulación de los neurotransmisores en el cerebro, puede ayudar a controlar afecciones como la enfermedad de Alzheimer, la esquizofrenia y otras enfermedades neurodegenerativas donde los sistemas GABAérgicos están implicados.
Síntesis de Derivados de Indol
En el campo de la química heterocíclica, el This compound puede ser un precursor en la síntesis de derivados de indol . Los indoles son significativos en la química medicinal debido a su presencia en productos naturales y medicamentos, y juegan un papel crucial en la biología celular. Exhiben una gama de actividades biológicas y se utilizan en el tratamiento del cáncer, infecciones microbianas y diversos trastornos.
Derivados de Azo Colorantes que Incorporan Andamios Heterocíclicos
El compuesto tiene posibles aplicaciones en la síntesis de derivados de azo colorantes que incorporan andamios heterocíclicos . Estos derivados han mostrado una prometedora actividad antibacteriana contra patógenos como Escherichia coli y Staphylococcus aureus, comparable a la de la ampicilina, lo que sugiere un papel en el desarrollo de nuevos agentes antibacterianos.
Propiedades
IUPAC Name |
3-(methoxymethyl)-3-methylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8-2)3-7-4-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIMXOGIDPCDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)


